![molecular formula C23H27N3O3 B14144020 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone CAS No. 489443-12-1](/img/structure/B14144020.png)
1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone is a complex organic compound featuring a pyrazole ring substituted with methoxyphenyl groups and a pyrrolidinylethanone moiety
Métodos De Preparación
The synthesis of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy carbonyl compounds.
Aplicaciones Científicas De Investigación
1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .
Comparación Con Compuestos Similares
1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities but differs in its triazole ring.
3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Another related compound with a pyrazole ring, but with different substituents.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have similar methoxyphenyl groups but differ in their core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
489443-12-1 |
|---|---|
Fórmula molecular |
C23H27N3O3 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C23H27N3O3/c1-28-19-9-5-17(6-10-19)21-15-22(18-7-11-20(29-2)12-8-18)26(24-21)23(27)16-25-13-3-4-14-25/h5-12,22H,3-4,13-16H2,1-2H3 |
Clave InChI |
UGLLOMNEMZUNCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCC3)C4=CC=C(C=C4)OC |
Solubilidad |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


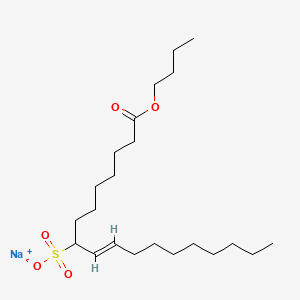
![6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14143945.png)
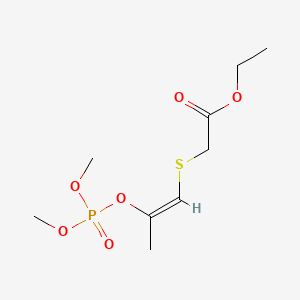
![(3aR,6aS)-5-(5-chloro-2-methylphenyl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14143956.png)
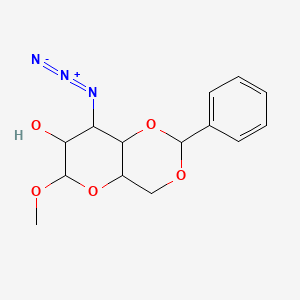
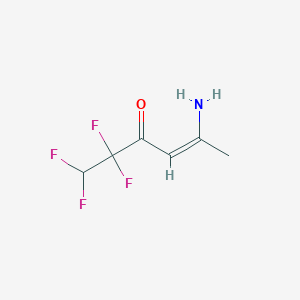
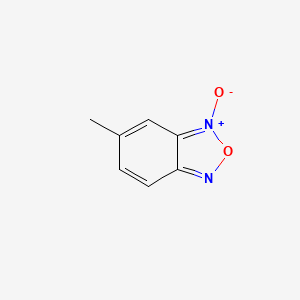
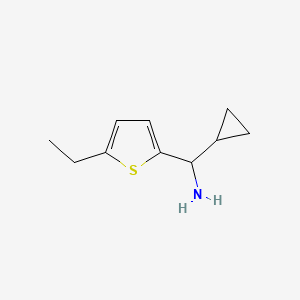
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)

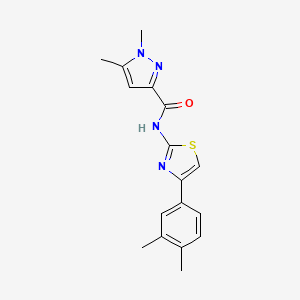

![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
